molecular formula C25H27N5O4 B192834 Alogliptin Benzoate CAS No. 850649-62-6

Alogliptin Benzoate

Cat. No.: B192834
CAS No.: 850649-62-6
M. Wt: 461.5 g/mol
InChI Key: KEJICOXJTRHYAK-XFULWGLBSA-N
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Description

Alogliptin Benzoate (CAS 850649-62-6) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in pharmaceutical research for Type 2 Diabetes Mellitus. Its primary mechanism of action involves blocking the DPP-4 enzyme, thereby prolonging the activity of incretin hormones like GLP-1 and GIP. This leads to enhanced, glucose-dependent insulin secretion and suppressed glucagon release, making it a valuable compound for studying glycemic control mechanisms . The reagent is critical in antidiabetic drug development and formulation studies, such as the creation of novel oral dissolving films to improve bioavailability . It is also used in fundamental research to investigate drug-protein interactions, with studies confirming its binding to human serum albumin (HSA), which is crucial for understanding its pharmacokinetic profile . This product is offered as a high-purity solid (white to off-white powder) with a molecular formula of C₁₈H₂₁N₅O₂•C₇H₆O₂ and a molecular weight of 461.51 g/mol . It is recommended to store the product in a sealed container under inert atmosphere and refrigerated conditions . This product is intended for research and manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJICOXJTRHYAK-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582095
Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
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Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850649-62-6
Record name Alogliptin benzoate
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Record name Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1)
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Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate
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Record name ALOGLIPTIN BENZOATE
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Foundational & Exploratory

Pharmacological Profile of Alogliptin Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin benzoate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is an oral antihyperglycemic agent approved for the management of type 2 diabetes mellitus (T2DM) as an adjunct to diet and exercise.[1][3] By targeting the DPP-4 enzyme, alogliptin enhances the body's natural incretin system, leading to improved glycemic control in a glucose-dependent manner.[4][5] This document provides a comprehensive overview of the pharmacological properties of alogliptin, including its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, tailored for researchers and drug development professionals.

Mechanism of Action

Alogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is a serine protease widely expressed on the surface of various cells and is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][6]

These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3]

  • Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][7]

In patients with T2DM, the incretin effect is often diminished.[3][5] Alogliptin, by competitively inhibiting DPP-4, prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity and increasing their plasma concentrations.[1][5] This enhancement of the incretin system improves glycemic control.[1] A key characteristic of alogliptin is its high selectivity for DPP-4, with over 10,000-fold greater selectivity compared to related proteases like DPP-8 and DPP-9, which may minimize the risk of off-target effects.[1][2][8]

Alogliptin_MoA cluster_Gut Intestinal L-cell cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake GLP-1 / GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1 / GIP releases BetaCell β-cell GLP-1 / GIP->BetaCell stimulates (+) AlphaCell α-cell GLP-1 / GIP->AlphaCell inhibits (-) DPP4 DPP-4 Enzyme GLP-1 / GIP->DPP4 degraded by Insulin Insulin BetaCell->Insulin releases Glucagon Glucagon AlphaCell->Glucagon releases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Alogliptin Alogliptin Alogliptin->DPP4 inhibits (-)

Caption: Alogliptin's DPP-4 Inhibition Pathway.
Pharmacodynamics

The pharmacodynamic effects of alogliptin are characterized by potent and sustained inhibition of the DPP-4 enzyme, leading to measurable changes in incretin hormones and glucose levels.

  • DPP-4 Inhibition : Single oral doses of alogliptin (12.5 mg to 800 mg) result in peak DPP-4 inhibition of over 93% within 2 to 3 hours.[9][10] With once-daily dosing of 25 mg, DPP-4 inhibition remains above 80% for 24 hours.[9][10] After 14 days of dosing, mean peak inhibition ranges from 94% to 99%, and inhibition at 24 hours post-dose is between 82% and 97%.[2][11]

  • Incretin and Glucose Levels : Alogliptin administration leads to a three- to four-fold increase in active GLP-1 levels compared to placebo.[10] This results in decreased postprandial glucagon, reduced fasting plasma glucose (FPG), and lower two-hour postprandial glucose levels.[7][10]

Table 1: Summary of Alogliptin Pharmacodynamic Properties

ParameterValue / ObservationReference(s)
Peak DPP-4 Inhibition (single dose)>93% (across 12.5 mg - 800 mg doses)[9][10]
Time to Peak Inhibition2 - 3 hours[9][10]
DPP-4 Inhibition at 24 hours (≥25 mg dose)>80%[9][10]
Peak DPP-4 Inhibition (14-day dosing)94% - 99%[2][11]
2-hour Postprandial Glucose Change (vs. Placebo)-30 mg/dL (vs. +17 mg/dL for placebo)[7][10]
Active GLP-1 Exposure (24h)3- to 4-fold greater than placebo[10]
Pharmacokinetics

Alogliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, wide distribution, limited metabolism, and predominantly renal excretion.

Table 2: Key Pharmacokinetic Parameters of Alogliptin (25 mg dose)

ParameterValueReference(s)
Absorption
Tmax (Time to Peak Plasma Concentration)1 - 2 hours[1][8][9]
Absolute Bioavailability~100%[1][9][10]
Effect of FoodNo significant effect[1][10]
Distribution
Volume of Distribution (Vd)417 L[1][8][10]
Plasma Protein Binding~20%[1][8][10]
Metabolism
Primary Metabolic EnzymesCYP2D6 and CYP3A4 (limited metabolism)[1][9]
MetabolitesM-I (N-demethylated, active, <1%)M-II (N-acetylated, inactive, <6%)[1][7][10][12]
Excretion
Terminal Half-life (t½)~21 hours[1][8][10]
Systemic Clearance14.0 L/hr[1][10]
Renal Clearance9.6 L/hr (indicates active tubular secretion)[1][10]
Primary Route of EliminationRenal (60% - 76% as unchanged drug)[1][9][10]
Fecal Excretion~13%[1][10]
Clinical Efficacy

Clinical trials have demonstrated the efficacy of alogliptin in improving glycemic control in adults with T2DM, both as a monotherapy and as an add-on to other antihyperglycemic agents.

  • Monotherapy : In a 26-week trial, alogliptin 25 mg daily significantly reduced HbA1c from a mean baseline of 8.0% compared to placebo.[10]

  • Combination Therapy : As an add-on therapy to metformin or pioglitazone, alogliptin 25 mg once daily resulted in statistically significant reductions in HbA1c compared to placebo over 16 weeks.[13] Efficacy has also been shown in combination with sulfonylureas and insulin.[2][14]

Table 3: Summary of Alogliptin Efficacy in Key Clinical Trials

Trial DesignTreatment ArmMean Baseline HbA1cMean Change in HbA1c from BaselineReference(s)
26-Week Monotherapy vs. PlaceboAlogliptin 25 mg8.0%-0.59%[11]
Placebo8.0%-0.02%[11]
16-Week Add-on to Metformin vs. PlaceboAlogliptin 25 mg + MetforminN/A-0.69% (placebo-corrected)[13]
16-Week Add-on to Pioglitazone vs. PlaceboAlogliptin 25 mg + PioglitazoneN/A-0.52% (placebo-corrected)[13]
Add-on to GlyburideAlogliptinN/A-0.6%[2]
Add-on to InsulinAlogliptinN/A-0.6%[2]

Dosing Recommendations:

  • Standard Dose : 25 mg once daily.[8]

  • Moderate Renal Impairment (CrCl ≥30 to <60 mL/min) : 12.5 mg once daily.[10][11]

  • Severe Renal Impairment (CrCl <30 mL/min) or ESRD : 6.25 mg once daily.[10][11]

Safety and Tolerability

Alogliptin is generally well-tolerated. The safety profile has been evaluated in numerous clinical trials, including long-term observational studies.[15]

  • Common Adverse Reactions : The most frequently reported adverse events (≥4% and more common than placebo) include nasopharyngitis, headache, and upper respiratory tract infection.[8][9]

  • Serious Adverse Reactions :

    • Pancreatitis : Cases of acute pancreatitis have been reported. If pancreatitis is suspected, alogliptin should be discontinued.[1]

    • Hypersensitivity Reactions : Serious reactions such as anaphylaxis, angioedema, and Stevens-Johnson syndrome have been observed.[1]

    • Hepatic Effects : Postmarketing reports include fatal and nonfatal hepatic failure.[1]

    • Heart Failure : An increased risk of hospitalization for heart failure has been noted, particularly in patients with pre-existing heart or kidney disease.[1][16]

    • Severe Arthralgia : Severe and disabling joint pain has been reported as a class effect of DPP-4 inhibitors.[1]

    • Bullous Pemphigoid : This skin reaction has been reported and requires discontinuation of the drug.[15][17]

  • Hypoglycemia : The risk of hypoglycemia is low when alogliptin is used as monotherapy but increases when used in combination with insulin or insulin secretagogues like sulfonylureas.[1][8]

  • Drug Interactions :

    • Co-administration with insulin or sulfonylureas may require a dose reduction of the latter to minimize hypoglycemia risk.[1][18]

    • Alogliptin has a low potential for clinically significant drug interactions mediated by CYP450 enzymes.[8]

Experimental Protocols & Visualizations

In Vitro DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of a compound like alogliptin against the DPP-4 enzyme involves a fluorometric assay.

Methodology:

  • Enzyme and Substrate Preparation : Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Compound Dilution : Alogliptin is serially diluted to create a range of concentrations to be tested.

  • Incubation : The DPP-4 enzyme is pre-incubated with the various concentrations of alogliptin (or vehicle control) for a defined period at a constant temperature (e.g., 37°C).

  • Reaction Initiation : The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Signal Detection : The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader at specific excitation and emission wavelengths.

  • Data Analysis : The rate of reaction is calculated. The percentage of inhibition at each alogliptin concentration is determined relative to the vehicle control. An IC50 (half-maximal inhibitory concentration) value is then calculated by fitting the data to a dose-response curve.

DPP4_Assay_Workflow start Start: Prepare Reagents prep_enzyme 1. Prepare DPP-4 Enzyme Solution start->prep_enzyme prep_substrate 2. Prepare Fluorogenic Substrate start->prep_substrate prep_alogliptin 3. Prepare Serial Dilutions of Alogliptin start->prep_alogliptin incubate 4. Pre-incubate DPP-4 with Alogliptin prep_enzyme->incubate add_substrate 5. Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_alogliptin->incubate incubate->add_substrate measure 6. Measure Fluorescence Over Time add_substrate->measure analyze 7. Calculate % Inhibition vs. Control measure->analyze calculate_ic50 8. Generate Dose-Response Curve & Calculate IC50 analyze->calculate_ic50 end End: Determine IC50 calculate_ic50->end

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.
Phase 3 Clinical Trial Design (Illustrative Example)

The efficacy and safety of alogliptin are typically confirmed in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials.

Methodology:

  • Patient Screening & Enrollment : Patients with T2DM who meet specific inclusion criteria (e.g., age, baseline HbA1c) and have no exclusion criteria are enrolled.

  • Stratification & Randomization : Participants are often stratified based on their background antidiabetic therapy (e.g., drug-naïve, on metformin).[19] They are then randomized in a 1:1 ratio to receive either alogliptin (e.g., 25 mg) or a matching placebo.

  • Treatment Period : Patients receive the assigned treatment once daily for a specified duration (e.g., 16, 26, or 52 weeks).[13][20]

  • Efficacy Assessment : The primary endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[13][20] Secondary endpoints often include changes in FPG and the proportion of patients achieving a target HbA1c (e.g., <7.0%).[13]

  • Safety Monitoring : Adverse events, laboratory data, and vital signs are monitored throughout the study.

  • Statistical Analysis : The treatment groups are compared using appropriate statistical methods (e.g., ANCOVA) to determine the significance of the observed differences in efficacy and safety endpoints.

Clinical_Trial_Flow screening Patient Population (T2DM, specified HbA1c) enrollment Screening & Enrollment (Inclusion/Exclusion Criteria) screening->enrollment stratification Stratification (e.g., by background therapy) enrollment->stratification randomization Randomization (1:1) stratification->randomization group_A Treatment Group: Alogliptin 25 mg randomization->group_A Arm A group_B Control Group: Placebo randomization->group_B Arm B treatment_period Double-Blind Treatment (e.g., 26 Weeks) group_A->treatment_period group_B->treatment_period follow_up Data Collection & Follow-up treatment_period->follow_up analysis Statistical Analysis follow_up->analysis primary_endpoint Primary Endpoint: Δ HbA1c from Baseline analysis->primary_endpoint secondary_endpoints Secondary Endpoints: Δ FPG, Safety, etc. analysis->secondary_endpoints

Caption: Logical Flow of a Phase 3 Alogliptin Clinical Trial.

This compound is a well-characterized DPP-4 inhibitor with a favorable pharmacological profile for the treatment of type 2 diabetes mellitus. Its potent and highly selective mechanism of action leads to sustained improvements in glycemic control. The pharmacokinetic properties of alogliptin, including its high bioavailability and long half-life, support a convenient once-daily dosing regimen. Clinical data confirm its efficacy in reducing HbA1c and FPG, with a generally neutral effect on body weight and a low intrinsic risk of hypoglycemia. The safety profile is well-established, although awareness of potential serious adverse events such as pancreatitis and heart failure is critical for appropriate patient management.

References

The Discovery and Synthesis of Alogliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), developed for the management of type 2 diabetes mellitus. Its mechanism of action, which involves enhancing the levels of endogenous incretin hormones, offers a targeted approach to glycemic control with a low risk of hypoglycemia. This technical guide provides an in-depth overview of the discovery of alogliptin, its detailed synthesis pathway, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Discovery of Alogliptin

Alogliptin was discovered and developed by Takeda Pharmaceutical Company.[1] The journey to its discovery began with the identification of quinazolinone-based compounds as effective inhibitors of the DPP-4 enzyme.[1] However, these initial compounds suffered from a short metabolic half-life due to the oxidation of the A-ring phenyl group.[1]

Through a process of structure-based design and optimization, researchers at Takeda replaced the quinazolinone core with a pyrimidinedione structure. This modification led to the identification of alogliptin (initially coded as SYR-322), which demonstrated potent DPP-4 inhibition (IC50 < 10 nM) and exceptional selectivity of over 10,000-fold against the closely related serine proteases DPP-8 and DPP-9.[2] This high selectivity is a key feature of alogliptin, minimizing the potential for off-target effects.[3]

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid degradation of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]

By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This leads to several downstream effects that contribute to lower blood glucose levels:

  • Glucose-dependent insulin secretion: GLP-1 and GIP stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5]

  • Suppression of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[5]

  • Delayed gastric emptying and increased satiety: GLP-1 slows down the rate at which food leaves the stomach and promotes a feeling of fullness, contributing to better postprandial glucose control.[6]

The following diagram illustrates the signaling pathway of alogliptin's mechanism of action.

Alogliptin_Mechanism Food_Intake Food Intake Intestinal_L_Cells Intestinal L-Cells Food_Intake->Intestinal_L_Cells Stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestinal_L_Cells->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreatic_Beta_Cells Pancreatic Beta-Cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic Alpha-Cells GLP1_GIP->Pancreatic_Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Alogliptin Alogliptin Alogliptin->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Liver Liver Glucagon_Secretion->Liver Acts on Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose

Figure 1: Alogliptin's Mechanism of Action

Chemical Synthesis Pathway

Several synthetic routes for alogliptin have been reported. A common and efficient process involves the reaction of a substituted pyrimidinedione intermediate with a chiral aminopiperidine derivative. The following diagram and experimental protocol detail a representative synthesis pathway.

Alogliptin_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Methylation cluster_2 Step 3: Displacement cluster_3 Step 4: Salt Formation Start_A 2-(Bromomethyl)benzonitrile Intermediate_1 N-Benzyluracil Derivative Start_A->Intermediate_1 Start_B 6-Chlorouracil Start_B->Intermediate_1 Intermediate_2 1,3-Disubstituted Uracil Intermediate_1->Intermediate_2 Iodomethane Iodomethane Iodomethane->Intermediate_2 Alogliptin_Base Alogliptin (Free Base) Intermediate_2->Alogliptin_Base Aminopiperidine (R)-3-Aminopiperidine dihydrochloride Aminopiperidine->Alogliptin_Base Alogliptin_Benzoate Alogliptin Benzoate Alogliptin_Base->Alogliptin_Benzoate Benzoic_Acid Benzoic Acid Benzoic_Acid->Alogliptin_Benzoate

Figure 2: Alogliptin Synthesis Workflow
Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on published synthesis routes.[2]

Step 1: Synthesis of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).

  • Add 2-(bromomethyl)benzonitrile to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.

Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (THF).

  • Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil intermediate.

Step 3: Synthesis of Alogliptin (Free Base)

  • To a solution of the 1,3-disubstituted uracil from Step 2 in a solvent system like aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and a base such as potassium carbonate (K2CO3).

  • Heat the reaction mixture to reflux and monitor for completion.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.

Step 4: Formation of this compound

  • To the solution containing the alogliptin free base, add a solution of benzoic acid in ethanol.

  • Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of alogliptin have been extensively studied in healthy subjects and patients with type 2 diabetes.

Pharmacokinetics

Alogliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[7] The absolute bioavailability is approximately 100%, and its absorption is not affected by food.[4] Alogliptin has a terminal half-life of about 21 hours, allowing for once-daily dosing.[8] The primary route of elimination is through renal excretion, with 60% to 71% of the administered dose excreted unchanged in the urine.[7][8]

ParameterValueReference
Tmax (median) 1-2 hours[7]
Absolute Bioavailability ~100%[4]
Terminal Half-life (t1/2) ~21 hours[8]
Renal Excretion (unchanged) 60-71%[7][8]
Plasma Protein Binding 20%[4]
Table 1: Pharmacokinetic Parameters of Alogliptin
Pharmacodynamics

Single oral doses of alogliptin result in rapid and sustained inhibition of the DPP-4 enzyme. Peak inhibition of over 93% is achieved within two to three hours after dosing for doses ranging from 12.5 mg to 800 mg.[4][8] At doses of 25 mg and higher, DPP-4 inhibition remains above 80% for 24 hours.[4][8] This sustained inhibition leads to a three- to four-fold increase in the peak and total exposure to active GLP-1 over 24 hours compared to placebo.[8]

DosePeak DPP-4 InhibitionDPP-4 Inhibition at 24 hoursReference
12.5 mg>93%-[4][8]
≥ 25 mg>93%>80%[4][8]
Table 2: Pharmacodynamic Profile of Alogliptin

Clinical Efficacy

The efficacy of alogliptin in improving glycemic control in adults with type 2 diabetes has been demonstrated in numerous clinical trials.

In a 26-week, double-blind, placebo-controlled study of drug-naïve patients, alogliptin monotherapy at doses of 12.5 mg and 25 mg once daily resulted in statistically significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.

Treatment GroupMean Change in HbA1c from BaselineMean Change in FPG from Baseline (mg/dL)Reference
Alogliptin 12.5 mg-0.56%-16.3
Alogliptin 25 mg-0.59%-21.1
Placebo+0.02%+9.4
Table 3: Efficacy of Alogliptin Monotherapy at 26 Weeks

Alogliptin has also shown efficacy as an add-on therapy to other oral antihyperglycemic agents, such as metformin and pioglitazone. In combination therapy, alogliptin provides additional glycemic control without significantly increasing the risk of hypoglycemia.

Experimental Protocols

DPP-4 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DPP-4, based on commercially available assay kits.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., alogliptin) against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release free AMC, a fluorescent product. The rate of fluorescence increase is proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (alogliptin) and positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the diluted DPP-4 enzyme solution, and the test compound/control dilutions. Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only (no enzyme) for background fluorescence.

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Study Protocol (Single Dose)

The following is a generalized protocol for a single-dose pharmacokinetic study in human subjects.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a single oral dose of alogliptin.

Study Design: Open-label, single-center, single-dose study in healthy adult volunteers.

Procedure:

  • Screen and enroll eligible subjects based on inclusion and exclusion criteria (e.g., age, health status, BMI).

  • Subjects undergo an overnight fast before drug administration.

  • A single oral dose of alogliptin (e.g., 25 mg) is administered with a standardized volume of water.

  • Serial blood samples are collected in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Plasma concentrations of alogliptin are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

Alogliptin is a significant advancement in the treatment of type 2 diabetes, born from a rational drug design process that optimized both potency and selectivity. Its mechanism of action, centered on the inhibition of DPP-4 and the enhancement of the incretin system, provides effective glycemic control. The synthesis of alogliptin is well-established, and its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting its once-daily dosing regimen. The extensive clinical data underscore its efficacy and safety, making it a valuable therapeutic option for individuals with type 2 diabetes.

References

In Vitro DPP-4 Enzyme Inhibition Assay for Alogliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibition assay for alogliptin. Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. This document details the experimental protocol for assessing its inhibitory activity, presents key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.

Introduction to Alogliptin and DPP-4 Inhibition

Alogliptin is an oral antihyperglycemic agent belonging to the gliptin class of drugs.[1] Its therapeutic effect stems from the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[3][4] This mechanism of action leads to improved glycemic control in patients with type 2 diabetes.[5] Alogliptin is a potent and highly selective inhibitor of DPP-4, exhibiting over 10,000-fold selectivity against other closely related proteases like DPP-8 and DPP-9.[2][6]

Quantitative Inhibition Data

The inhibitory potency of alogliptin against the DPP-4 enzyme has been characterized by various quantitative parameters. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Kinetic parameters such as the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff) provide deeper insights into the binding dynamics.

ParameterValueSpecies/SourceReference
IC50 ~6.9 nMHuman[7]
< 10 nMNot Specified[6]
7 nMNot Specified[8]
KD Low single-digit nanomolarNot Specified[8]
kon Rapid association (10^5–10^7 M⁻¹s⁻¹)Not Specified[8]
koff Slow dissociationNot Specified[8]

Note: IC50 values can vary between studies depending on the specific assay conditions, such as enzyme and substrate concentrations.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This section outlines a detailed methodology for a fluorescence-based in vitro DPP-4 enzyme inhibition assay to determine the potency of alogliptin. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • Alogliptin (or other test inhibitors)

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Assay Principle

The fundamental principle of this assay is the enzymatic reaction where DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of this reaction is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like alogliptin, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is quantified by measuring the fluorescence intensity.

Detailed Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of alogliptin in DMSO.

    • Create a serial dilution of alogliptin in the assay buffer to achieve a range of final concentrations for IC50 determination.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only (to measure background fluorescence).

      • Control (100% activity) wells: DPP-4 enzyme and assay buffer (with DMSO at the same final concentration as the inhibitor wells).

      • Inhibitor wells: DPP-4 enzyme and the serially diluted alogliptin solutions.

    • The final volume in each well should be consistent. A typical reaction volume is 100 µL.

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9][10] The measurement can be taken in kinetic mode (monitoring fluorescence over time) or as an endpoint reading.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each alogliptin concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the alogliptin concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of DPP-4 Inhibition by Alogliptin

DPP4_Inhibition_Pathway cluster_incretin_release Gut cluster_dpp4_action Bloodstream cluster_pancreatic_effects Pancreas cluster_glucose_control Systemic Effect Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 GIP Active GIP K-cells->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits GIP->DPP4 GIP->Beta_cells stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Inactive_GIP Inactive GIP DPP4->Inactive_GIP degrades Alogliptin Alogliptin Alogliptin->DPP4 inhibits Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake increases Hepatic_Glucose Hepatic Glucose Production Insulin->Hepatic_Glucose decreases Glucagon->Hepatic_Glucose increases Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Signaling pathway of alogliptin-mediated DPP-4 inhibition.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

DPP4_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Data Acquisition cluster_analysis 5. Data Analysis prep_alogliptin Prepare Alogliptin Serial Dilutions plate_setup Dispense Reagents into 96-well Plate (Blank, Control, Inhibitor) prep_alogliptin->plate_setup prep_enzyme Dilute DPP-4 Enzyme prep_enzyme->plate_setup prep_substrate Prepare Gly-Pro-AMC Substrate pre_incubation Pre-incubate at 37°C (e.g., 10 min) plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C (e.g., 30 min) add_substrate->incubation read_fluorescence Measure Fluorescence (Ex: ~360 nm, Em: ~460 nm) incubation->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The in vitro DPP-4 enzyme inhibition assay is a robust and essential tool for characterizing the potency and mechanism of action of inhibitors like alogliptin. This guide provides a detailed framework for conducting this assay, from understanding the underlying principles to executing the experimental protocol and analyzing the data. The provided quantitative data and visual representations of the signaling pathway and experimental workflow serve as valuable resources for researchers in the field of diabetes drug discovery and development.

References

A Deep Dive into the Molecular ballet: Alogliptin's Interaction with the DPP-4 Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and the active site of the DPP-4 enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of diabetes, pharmacology, and structural biology.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, alogliptin prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1][3][4][5][6] Alogliptin is a potent and highly selective, non-covalent inhibitor of DPP-4.[7][8]

The DPP-4 Active Site: A Closer Look

The active site of the DPP-4 enzyme is a complex pocket that can be divided into several subsites, each playing a distinct role in substrate recognition and catalysis. The key subsites involved in the binding of inhibitors like alogliptin are the S1, S2, and S1' subsites.[9] The catalytic activity of DPP-4 is driven by a classic catalytic triad of amino acid residues: Ser630, Asp708, and His740.[10]

Alogliptin's Molecular Interactions with the DPP-4 Active Site

The high affinity and selectivity of alogliptin for DPP-4 are a result of a series of specific molecular interactions within the enzyme's active site. X-ray crystallography studies of the alogliptin-DPP-4 complex (PDB IDs: 3g0b, 2ONC) have provided a detailed map of these interactions.[11][12]

Key Amino Acid Residues and Interaction Types

Alogliptin's binding is characterized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions with key residues in the DPP-4 active site:

  • Salt Bridges: The primary amino group of alogliptin's aminopiperidine ring forms crucial salt bridges with the carboxylate side chains of two glutamate residues, Glu205 and Glu206 .[6][11] These electrostatic interactions are fundamental to anchoring the inhibitor within the active site.

  • π-Stacking Interactions: The uracil ring of alogliptin engages in a significant π-stacking interaction with the aromatic side chain of Tyr547 .[6][11] This interaction contributes to the proper orientation and stability of the inhibitor in the binding pocket.

  • Hydrophobic Interactions: The cyanobenzyl group of alogliptin occupies the hydrophobic S1 subsite, where it is surrounded by several tyrosine residues, including Tyr662 .[11]

  • Hydrogen Bonding: In addition to the salt bridges, the aminopiperidine moiety and the uracil ring of alogliptin form a network of hydrogen bonds with surrounding residues, further stabilizing the complex.[13]

The following diagram illustrates the key interactions between alogliptin and the DPP-4 active site.

Alogliptin_DPP4_Interaction cluster_alogliptin Alogliptin cluster_dpp4 DPP-4 Active Site Alogliptin_Uracil Uracil Ring DPP4_Tyr547 Tyr547 Alogliptin_Uracil->DPP4_Tyr547 π-Stacking Alogliptin_Amino Aminopiperidine DPP4_Glu205_206 Glu205 & Glu206 Alogliptin_Amino->DPP4_Glu205_206 Salt Bridges Alogliptin_Cyano Cyanobenzyl DPP4_Tyr662 Tyr662 (S1 Pocket) Alogliptin_Cyano->DPP4_Tyr662 Hydrophobic Interaction

Key molecular interactions of alogliptin within the DPP-4 active site.

Quantitative Analysis of Alogliptin's Binding Affinity

The strength of the interaction between alogliptin and DPP-4 has been quantified through various biochemical assays. The following tables summarize key quantitative data.

ParameterValueReference
IC₅₀ (in vitro) < 7 nM[11]
IC₅₀ (human plasma) 1.4 nM
Selectivity >10,000-fold for DPP-4 over DPP-8 and DPP-9[7]

Table 1: Alogliptin Binding Affinity and Selectivity

DosePeak InhibitionInhibition at 24 hoursReference
Single Dose (25-800 mg) >93%>80% (for doses ≥ 25 mg)[1][14]
14-Day Dosing (25-400 mg) 94-99%82-97%[6][7]

Table 2: In Vivo DPP-4 Inhibition by Alogliptin

Experimental Protocols

The elucidation of alogliptin's binding mechanism has been made possible through a combination of experimental techniques.

X-Ray Crystallography

The three-dimensional structure of the alogliptin-DPP-4 complex was determined using X-ray crystallography. The general workflow for this process is outlined below.

XRay_Crystallography_Workflow cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Analysis Expression Expression of recombinant human DPP-4 in insect cells Purification Multi-step purification: - Ammonium sulfate precipitation - Hydrophobic interaction chromatography - Affinity chromatography - Ion-exchange chromatography Expression->Purification Crystallization Co-crystallization of purified DPP-4 with alogliptin (hanging-drop method) XRay X-ray diffraction data collection Crystallization->XRay Structure Structure determination and refinement XRay->Structure Enzyme_Kinetics_Workflow cluster_assay Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis Reagents Prepare reagents: - Recombinant human DPP-4 - Alogliptin (various concentrations) - Fluorogenic substrate (Gly-Pro-AMC) - Assay buffer Plate Pipette reagents into a 96-well microplate Reagents->Plate Incubation Incubate at 37°C Plate->Incubation Cleavage DPP-4 cleaves Gly-Pro-AMC, releasing fluorescent AMC Incubation->Cleavage Fluorescence Measure fluorescence intensity (Ex: 350-360 nm, Em: 450-465 nm) Cleavage->Fluorescence IC50 Calculate percent inhibition and determine IC₅₀ value Fluorescence->IC50 DPP4_Inhibition_Pathway Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degradation Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Liver Liver Glucagon->Liver HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose

References

The Impact of Alogliptin on Incretin Hormones GLP-1 and GIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its modulatory effects on the incretin system. By inhibiting the DPP-4 enzyme, alogliptin prevents the rapid degradation of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the mechanism of action of alogliptin, its quantitative effects on GLP-1 and GIP, and the experimental protocols used to elucidate these effects.

Introduction: The Incretin System and DPP-4 Inhibition

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by GLP-1 and GIP, which are released from enteroendocrine cells in the gut in response to nutrient ingestion.[1]

  • Glucagon-Like Peptide-1 (GLP-1): Secreted from L-cells in the distal gut, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion from pancreatic alpha-cells, slows gastric emptying, and promotes satiety.[1]

  • Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted from K-cells in the proximal gut, GIP also stimulates glucose-dependent insulin secretion.[1]

Both GLP-1 and GIP are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in very short biological half-lives.[1] Alogliptin selectively inhibits DPP-4, thereby increasing the circulating concentrations and prolonging the activity of endogenous, active GLP-1 and GIP.[2]

Mechanism of Action: Alogliptin's Role in the Incretin Pathway

Alogliptin functions by binding to the catalytic site of the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This leads to elevated postprandial levels of the active forms of these hormones, enhancing their glucoregulatory effects. The increased incretin activity results in improved glycemic control in patients with type 2 diabetes.

Incretin_Pathway cluster_gut Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates K-cells K-cells Nutrient Ingestion->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes DPP-4 DPP-4 Active GLP-1->DPP-4 Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates insulin secretion Alpha-cells Alpha-cells Active GLP-1->Alpha-cells suppresses glucagon secretion Active GIP->DPP-4 Active GIP->Beta-cells stimulates insulin secretion Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP inactivates to Alogliptin Alogliptin Alogliptin->DPP-4 inhibits

Figure 1. Alogliptin's mechanism of action on the incretin signaling pathway.

Quantitative Effects of Alogliptin on GLP-1 and GIP

Clinical and preclinical studies have demonstrated that alogliptin administration leads to a significant increase in the concentrations of active incretin hormones.

Preclinical Data

In studies involving ob/ob mice, a model for obesity and type 2 diabetes, treatment with alogliptin resulted in a substantial increase in active GLP-1 levels.

Table 1: Effect of Alogliptin on Plasma Active GLP-1 in ob/ob Mice

Treatment GroupFold Increase in Active GLP-1
Alogliptin alone3.5-fold
Alogliptin + Pioglitazone4.1-fold
Data from a 4-5 week treatment study.[2]
Human Pharmacodynamic Data

Table 2: Summary of Alogliptin's Effect on Active GLP-1 in Humans

ParameterObservationCitation
Postprandial Active GLP-1 Levels2- to 4-fold increase[1]
This effect is most pronounced after meals.[1]

Table 3: Alogliptin's Effect on DPP-4 Enzyme Activity in Humans (Multiple Doses)

Alogliptin DoseMean Peak DPP-4 InhibitionMean Inhibition at 24 Hours
25 mg - 400 mg94% to 99%82% to 97%
Data from a 14-day dosing study.[1]

The profound and sustained inhibition of DPP-4 activity directly correlates with the increased bioavailability of active GLP-1 and GIP.

Experimental Protocols

The evaluation of alogliptin's effect on incretin hormones typically involves a standardized Mixed-Meal Tolerance Test (MMTT). This test is designed to simulate a physiological post-meal state, stimulating the release of GLP-1 and GIP.

Representative MMTT Protocol

The following outlines a general protocol for an MMTT used in clinical research to assess incretin responses.

  • Patient Preparation:

    • Subjects undergo an overnight fast of at least 8-10 hours.

    • Any medications that could interfere with glucose metabolism or incretin secretion are typically withheld prior to the test.

  • Baseline Sampling:

    • An intravenous catheter is placed for serial blood sampling.

    • Baseline blood samples are collected to determine fasting levels of glucose, insulin, C-peptide, active GLP-1, and active GIP.

  • Meal Administration:

    • Subjects consume a standardized liquid mixed meal over a short period (e.g., 5-10 minutes).

    • The meal composition is precisely controlled for caloric content and macronutrient distribution (carbohydrates, proteins, and fats) to ensure a consistent stimulus.

  • Post-Meal Blood Sampling:

    • Blood samples are collected at predefined intervals for up to 4 hours post-meal ingestion (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

  • Analyte Quantification:

    • Blood samples for incretin measurement are collected in tubes containing a DPP-4 inhibitor (e.g., aprotinin) to prevent ex vivo degradation of active GLP-1 and GIP.

    • Plasma concentrations of active GLP-1 and GIP are quantified using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

MMTT_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Overnight Fast Overnight Fast IV Catheter Placement IV Catheter Placement Overnight Fast->IV Catheter Placement Baseline Blood Sample (t= -15, 0 min) Baseline Blood Sample (t= -15, 0 min) IV Catheter Placement->Baseline Blood Sample (t= -15, 0 min) Standardized Meal Consumption Standardized Meal Consumption Baseline Blood Sample (t= -15, 0 min)->Standardized Meal Consumption Post-Meal Blood Sampling (t= 15, 30, 60... 240 min) Post-Meal Blood Sampling (t= 15, 30, 60... 240 min) Standardized Meal Consumption->Post-Meal Blood Sampling (t= 15, 30, 60... 240 min) Sample Processing (with DPP-4i) Sample Processing (with DPP-4i) Post-Meal Blood Sampling (t= 15, 30, 60... 240 min)->Sample Processing (with DPP-4i) Hormone Quantification (ELISA/RIA) Hormone Quantification (ELISA/RIA) Sample Processing (with DPP-4i)->Hormone Quantification (ELISA/RIA) Data Analysis (AUC, Peak Conc.) Data Analysis (AUC, Peak Conc.) Hormone Quantification (ELISA/RIA)->Data Analysis (AUC, Peak Conc.)

Figure 2. A generalized workflow for a Mixed-Meal Tolerance Test (MMTT).

Conclusion

Alogliptin effectively enhances the incretin system by providing potent and sustained inhibition of the DPP-4 enzyme. This mechanism of action leads to a significant, clinically relevant increase in the postprandial concentrations of active GLP-1 and GIP. The resulting augmentation of the incretin effect contributes directly to the improvement of glycemic control observed in patients with type 2 diabetes. Standardized experimental protocols, such as the Mixed-Meal Tolerance Test, are crucial for quantifying the pharmacodynamic effects of alogliptin on the incretin axis and are a cornerstone of its clinical development and evaluation.

References

The Effect of Alogliptin on Pancreatic Beta-Cell Function: A Preclinical In-Depth Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data surrounding the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and its effects on pancreatic beta-cell function, mass, and survival. By leveraging its mechanism of action, alogliptin has demonstrated significant potential in preserving and enhancing the key cells responsible for insulin production.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[4] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[3][4]

This elevation of incretin hormones is central to alogliptin's effects on beta-cells. GLP-1, in particular, acts on its receptor (GLP-1R) on pancreatic beta-cells to stimulate a cascade of downstream signaling events that are crucial for glucose homeostasis.[4][5] These effects include:

  • Glucose-Dependent Insulin Secretion: Enhancing the release of insulin in response to elevated blood glucose levels.[4]

  • Promotion of Beta-Cell Proliferation: Stimulating the growth of new beta-cells.[4][5]

  • Inhibition of Beta-Cell Apoptosis: Protecting beta-cells from programmed cell death.[4][5]

  • Increased Insulin Biosynthesis: Promoting the production of insulin within the beta-cell.

The following diagram illustrates the fundamental signaling pathway initiated by alogliptin's action.

Alogliptin_Mechanism cluster_beta_cell Pancreatic Beta-Cell Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_vesicles Insulin Vesicle Exocytosis PKA->Insulin_vesicles Promotes Gene_expression ↑ Pro-survival & Proliferation Genes (e.g., Bcl-2, PDX-1) PKA->Gene_expression Activates CREB Epac2->Insulin_vesicles Promotes

Caption: Alogliptin's DPP-4 inhibition enhances GLP-1 signaling in beta-cells.

Effects on Beta-Cell Mass and Proliferation

Preclinical studies consistently demonstrate alogliptin's positive impact on maintaining and increasing beta-cell mass, primarily by stimulating beta-cell proliferation.

Quantitative Data Summary
Animal ModelAlogliptin DoseTreatment DurationKey Findings on Proliferation & MassReference
HFD/STZ Diabetic Mice5, 15, 45 mg/kg/day10 weeksDose-dependently restored beta-cell mass and improved islet morphology. Increased pancreas insulin content.[2][6][7]
STZ-Treated MIP-luc Mice15, 45 mg/kg/day6 weeksModest, non-significant effect on endogenous beta-cell regeneration when used alone. Significantly enhanced regeneration when combined with pioglitazone.[8][9]
Human Islet-Engrafted NSG Mice30 mg/kg/day4 weeks~10-fold increase in the percentage of proliferating (insulin+BrdU+) human beta-cells compared to vehicle control.[10][11]
Experimental Protocols

High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Mouse Model [2][6][7]

  • Objective: To assess the chronic effects of alogliptin in a non-genetic mouse model of type 2 diabetes.

  • Animal Model: Mice are fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial beta-cell destruction, mimicking the pathophysiology of type 2 diabetes.

  • Treatment Protocol: Alogliptin (at doses of 5, 15, and 45 mg/kg) was administered daily via oral gavage for 10 weeks.

  • Assessment of Beta-Cell Mass: Pancreata were harvested, fixed, and embedded in paraffin. Sections were stained using immunohistochemistry for insulin. The beta-cell area was quantified relative to the total pancreatic area using imaging software.

Human Islet-Engrafted Immunodeficient Mouse Model [10][11]

  • Objective: To evaluate the direct effects of alogliptin on human beta-cell function and proliferation in vivo.

  • Animal Model: Streptozotocin-induced diabetic NOD-scid IL2rγnull (NSG) mice, which lack a functional immune system, were transplanted with adult human pancreatic islets.

  • Treatment Protocol: Transplanted mice were treated daily by oral gavage with alogliptin (30 mg/kg/day) or a vehicle control for 4 weeks.

  • Assessment of Proliferation: Mice were administered bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of proliferating cells. Islet grafts were then harvested and co-stained for insulin and BrdU. The percentage of insulin-positive cells that were also BrdU-positive was calculated to determine the proliferation rate.

The workflow for a typical preclinical study evaluating beta-cell proliferation is outlined below.

Experimental_Workflow cluster_setup Model & Treatment cluster_analysis Endpoint Analysis A1 Select Animal Model (e.g., HFD/STZ Mice) A2 Induce Diabetic Phenotype A1->A2 A3 Administer Alogliptin (vs. Vehicle Control) A2->A3 B1 Administer Proliferation Marker (e.g., BrdU) A3->B1 During Treatment Period B2 Harvest Pancreas/Islet Grafts B1->B2 B3 Immunohistochemistry (Insulin & BrdU Staining) B2->B3 B4 Quantify Beta-Cell Mass & Proliferation Rate B3->B4

Caption: Typical experimental workflow for assessing beta-cell proliferation.

Effects on Beta-Cell Apoptosis

In addition to promoting proliferation, alogliptin protects beta-cells from apoptosis, a critical factor in the progressive beta-cell loss observed in type 2 diabetes.

Quantitative Data Summary
Animal Model / Cell TypeConditionKey Findings on ApoptosisMechanismReference
Zucker Diabetic Fatty RatsDiabetic StateImproved beta-cell survival.Increased CREB activation, restoration of anti-apoptotic Bcl-2 and pro-survival IRS-2 expression.[12]
HFD/STZ Diabetic MiceDiabetic StateContributed to restoration of islet architecture, suggesting reduced beta-cell death.Alleviated endoplasmic reticulum (ER) burden and mitochondrial oxidative stress.[2][6]
Experimental Protocols & Underlying Mechanisms

Molecular Mechanisms of Beta-Cell Protection Preclinical studies suggest that alogliptin's protective effects are mediated by the downstream pathways of GLP-1 receptor activation. This includes:

  • Alleviation of ER Stress: Chronic hyperglycemia and hyperlipidemia can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately apoptosis. Alogliptin treatment has been shown to reverse abnormal gene expression associated with ER stress in the pancreas of diabetic mice.[2][6]

  • Reduction of Oxidative Stress: By improving glycemic control and potentially through direct cellular effects, alogliptin helps reduce the production of reactive oxygen species (ROS) that can damage beta-cells.[2]

  • Modulation of Apoptotic Proteins: In Zucker diabetic rats, alogliptin treatment restored the expression of the anti-apoptotic protein Bcl-2 and the insulin receptor substrate-2 (IRS-2), a key component of the insulin/IGF-1 survival pathway.[12]

The signaling pathway below illustrates how GLP-1, elevated by alogliptin, counteracts apoptotic signals.

Apoptosis_Pathway cluster_signals Cellular State cluster_pathways Intracellular Signaling Stress Diabetic Stress (Glucotoxicity, ER Stress) Pro_Apoptotic Pro-Apoptotic Pathways (e.g., JNK, Caspases) Stress->Pro_Apoptotic GLP1 ↑ Active GLP-1 (via Alogliptin) Anti_Apoptotic Pro-Survival Pathways (PKA/CREB, PI3K/Akt) GLP1->Anti_Apoptotic Apoptosis Beta-Cell Apoptosis Pro_Apoptotic->Apoptosis Bcl2 ↑ Bcl-2, IRS-2 Anti_Apoptotic->Bcl2 Survival Beta-Cell Survival Anti_Apoptotic->Survival Bcl2->Apoptosis Inhibits

Caption: Alogliptin-mediated GLP-1 signaling promotes pro-survival pathways.

Effects on Beta-Cell Function (Insulin Secretion)

Alogliptin has been shown to improve the functional capacity of beta-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).

Quantitative Data Summary
Animal ModelAlogliptin DoseTreatment DurationKey Findings on Insulin SecretionReference
HFD/STZ Diabetic Mice5, 15, 45 mg/kg/day10 weeksImproved glucose clearance ability. Preserved insulin secretion function in isolated islets challenged with glucose and potassium chloride.[2][7]
Human Islet-Engrafted NSG Mice30 mg/kg/day4 weeksSignificantly higher non-fasting plasma levels of human insulin (1.5-fold increase) and C-peptide (1.8-fold increase) compared to controls.[11]
Various Diabetic Animal ModelsN/A (Review)N/AAmeliorates beta-cell function with a significant increase in plasma insulin levels.[1][3]
Experimental Protocols

Islet Isolation and Ex Vivo Insulin Secretion Assay [2]

  • Objective: To directly assess the insulin secretory capacity of islets from treated animals.

  • Protocol:

    • Pancreatic islets are isolated from alogliptin-treated and control diabetic mice using collagenase digestion.

    • Isolated islets are cultured and then incubated in sequential batches with low glucose (e.g., 3 mM), high glucose (e.g., 16 mM), and a depolarizing agent like potassium chloride (KCl, e.g., 30 mM) to induce maximal secretion.

    • The amount of insulin released into the supernatant at each stage is measured by ELISA or radioimmunoassay.

  • Outcome: This method allows for the assessment of first-phase and second-phase insulin release in response to glucose, independent of systemic factors. Alogliptin-treated mice showed preserved islet function in this assay.[2]

Oral Glucose Tolerance Test (OGTT) [2]

  • Objective: To evaluate overall glucose disposal and the corresponding insulin response in vivo.

  • Protocol: After a fasting period, a bolus of glucose is administered orally to the animal. Blood samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to measure both glucose and insulin levels.

  • Outcome: Alogliptin treatment improves glucose clearance (lower area under the curve for glucose) and is associated with an enhanced insulin response.[2]

Conclusion

The body of preclinical evidence strongly supports the beneficial effects of alogliptin on pancreatic beta-cell health. Through its selective inhibition of DPP-4, alogliptin enhances endogenous incretin levels, leading to a multi-faceted improvement in beta-cell biology. Studies across various animal models, including those engrafted with human islets, demonstrate that alogliptin can increase beta-cell proliferation, reduce apoptosis, and improve insulin secretory function. These actions collectively contribute to the preservation of beta-cell mass and function, highlighting a key mechanism for its efficacy in the management of type 2 diabetes.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Alogliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alogliptin is an orally administered, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of alogliptin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alogliptin in human plasma. The method is sensitive, specific, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in a clinical or research setting.

Principle

This method utilizes liquid-liquid extraction (LLE) to isolate alogliptin and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both alogliptin and the internal standard.

Experimental Protocols

Materials and Reagents

  • Alogliptin reference standard

  • Internal Standard (IS) (e.g., Vildagliptin, Alogliptin-d3)[1][2]

  • HPLC-grade acetonitrile and methanol

  • Formic acid (≥98%)

  • Ethyl acetate

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Ultrapure water

Instrumentation

  • Liquid Chromatograph (LC) system capable of delivering a stable flow rate.

  • A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[1][2]

  • Data acquisition and processing software (e.g., MassLynx).[2]

Preparation of Stock and Working Solutions

  • Alogliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of alogliptin reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions at desired concentrations. Similarly, prepare a working solution of the internal standard.

Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 2.5 mL of ethyl acetate as the extraction solvent.[1][3]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 300 µL of the mobile phase.[3]

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column Waters Symmetry shield RP C-18 (4.6 x 50 mm, 5 µm) or equivalent[2]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[4]
Gradient Isocratic (e.g., 20:80 v/v, A:B)[2]
Flow Rate 0.7 - 1.0 mL/min[1][2]
Injection Volume 10 µL[1][2]
Column Temperature 40°C[1][4]
Autosampler Temp. 5°C[4]
Run Time ~3 minutes[1]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions Alogliptin: m/z 340.3 → 116.1[1][5]IS (Vildagliptin): m/z 303.39 → 232.16[2]
Ion Spray Voltage 5500 V[1]
Source Temperature 500°C[1]
Dwell Time 200 msec[1]

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of alogliptin and the IS.[2]

  • Linearity and Range: The linearity of the method was determined by analyzing calibration standards at multiple concentration levels.

  • Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2]

  • Recovery: The extraction efficiency of the method was determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Evaluated to ensure that the plasma components do not interfere with the ionization of the analyte and IS.

  • Stability: The stability of alogliptin in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[1]

Data Presentation

Table 1: Linearity of Alogliptin in Human Plasma

MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MS40.17 - 160960.99[6]
LC-MS/MS10 - 400>0.99[7][8]
LC-MS/MS4 - 600Not Specified[3][9]
LC-MS/MS5 - 400Linear[1][10]
LC-MS/MS3 - 300Linear[5]

Table 2: Precision and Accuracy Data for Alogliptin QC Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ5.28<1585-115<1585-115[1]
LQC24.20≤291.06 - 98.48≤291.06 - 98.48[2][11]
MQC184.26≤291.06 - 98.48≤291.06 - 98.48[2][11]
HQC370.06≤291.06 - 98.48≤291.06 - 98.48[2][11]

Table 3: Recovery and Stability of Alogliptin

ParameterResultConditionsReference
Extraction Recovery 81.21 ± 1.73%Not Specified[7]
Extraction Recovery 96.18 - 98.36%Not Specified[11]
Bench-top Stability Stable for 8 hoursRoom Temperature[1]
Freeze-thaw Stability Stable for 3 cycles-80°C to Room Temp[4]
Autosampler Stability Stable for 26 hours10°C[1]
Long-term Stability Stable-80°C[4]

Mandatory Visualization

Alogliptin_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (250 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate (2.5 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial injection Inject Sample (10 µL) transfer_vial->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Alogliptin calibration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of alogliptin in plasma.

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of alogliptin in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and other clinical studies involving alogliptin.

References

Preparing Alogliptin Benzoate Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The resulting increase in active incretin levels stimulates glucose-dependent insulin secretion and suppresses glucagon release, making alogliptin an effective therapeutic agent for type 2 diabetes mellitus.[3][4] For in vitro and in vivo preclinical research, the accurate and consistent preparation of alogliptin benzoate stock solutions is paramount to obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[5] Understanding its physicochemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₇N₅O₄[6]
Molecular Weight461.51 g/mol [1][6]
AppearanceWhite to off-white crystalline solid[1]

The solubility of this compound varies across different laboratory solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous-based assays, this compound can be dissolved in buffers like PBS, though with lower solubility compared to organic solvents.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO≥39.4 mg/mL (≥85.30 mM)[7][8]
WaterApproximately 2.0 mg/mL (4.33 mM)[7][8]
Ethanol≥3.02 mg/mL (with ultrasonic and warming)[6]
PBS (pH 7.2)Approximately 10 mg/mL (21.67 mM)[7][8][9]
Dimethyl formamide (DMF)Approximately 0.1 mg/mL (0.22 mM)[7][8][9]

Experimental Protocols

Materials and Reagents
  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, nuclease-free water

  • Sterile polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile, filtered pipette tips

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

  • Calculate the required mass:

    • Molecular Weight of this compound = 461.51 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 461.51 g/mol = 0.0046151 g = 4.62 mg

  • Weighing:

    • Accurately weigh 4.62 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile 1.5 mL polypropylene tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional):

    • For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer.

  • Determine the final desired concentration of this compound in your experiment.

  • Perform a serial dilution:

    • It is recommended to perform a serial dilution to minimize the concentration of DMSO in the final working solution, as high concentrations of DMSO can be toxic to cells.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).

  • Vortex the working solution gently before use.

  • Note on Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh working solutions from the DMSO stock for each experiment.[9]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Solution TypeStorage TemperatureDurationReference
This compound (Solid Powder)-20°C≥ 4 years[9]
10 mM Stock in DMSO-20°C1 month[1][10]
-80°C6 months[1][10]
Working Solution in Aqueous Buffer4°CNot recommended for more than one day[9]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the DMSO stock solution.[1]

  • Store solutions in tightly sealed containers to prevent evaporation and moisture absorption.[1]

Quality Control

To ensure the accuracy of your experiments, it is good practice to:

  • Use high-purity this compound.

  • Regularly calibrate balances and pipettes.

  • Visually inspect stock solutions for any signs of precipitation or degradation before use.

Visualizations

Alogliptin's Mechanism of Action: DPP-4 Inhibition Pathway

Alogliptin_Pathway cluster_0 Physiological Process cluster_1 Pharmacological Intervention Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis inhibits Alogliptin Alogliptin Alogliptin->DPP-4 Enzyme inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins

Caption: Alogliptin inhibits DPP-4, increasing active incretins and regulating glucose.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow cluster_workflow This compound Stock Solution Preparation start Start calculate 1. Calculate Mass (e.g., for 10 mM solution) start->calculate weigh 2. Weigh Alogliptin Benzoate Powder calculate->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex until Dissolved dissolve->vortex filter 5. Sterile Filter (Optional) vortex->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for In Vitro Dissolution Studies of Alogliptin Benzoate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alogliptin benzoate is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The in vitro dissolution rate of this compound from its tablet formulation is a critical quality attribute that ensures consistent drug release and bioavailability. These application notes provide detailed protocols for the in vitro dissolution testing of this compound formulations, including immediate-release tablets, sustained-release tablets, and oral dissolving films. The methodologies cover dissolution apparatus setup, preparation of dissolution media, sample collection, and analysis by High-Performance Liquid Chromatography (HPLC).

Data Presentation

This compound Solubility

This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Its solubility in various aqueous media is summarized below.

Table 1: Solubility of this compound in Different Media [1]

Dissolution MediumpHSolubility (mg/mL)
0.1 N Hydrochloric Acid (HCl)1.047.0
0.01 N Hydrochloric Acid (HCl)2.027.1
Acetate Buffer4.527.6
Phosphate Buffer6.821.9
Dissolution Profiles of Immediate-Release this compound Tablets

The following table presents the dissolution data for immediate-release this compound tablets (6.25 mg, 12.5 mg, and 25 mg) in various dissolution media. The studies were conducted using USP Apparatus 2 (paddles) at 50 rpm and a temperature of 37°C.[1]

Table 2: Cumulative Percent Drug Dissolved for Immediate-Release Tablets [1]

Time (minutes)0.1 N HCl (pH 1.0)0.01 N HCl (pH 2.0)pH 4.5 Acetate BufferpH 6.8 Phosphate Buffer
5 >85%>85%>85%>85%
15 >95%>95%>95%>95%
30 >98%>98%>98%>98%
45 >99%>99%>99%>99%

Note: The dissolution profiles for all three strengths (6.25 mg, 12.5 mg, and 25 mg) were found to be essentially the same regardless of the pH of the dissolution medium.[1]

Dissolution Profile of Sustained-Release this compound Tablets

The dissolution of sustained-release this compound tablets formulated with bentonite and hydroxypropyl methylcellulose (HPMC) was evaluated over 24 hours.

Table 3: Cumulative Percent Drug Dissolved for Sustained-Release Tablets [2]

Time (hours)Cumulative % Released
1 ~15%
2 ~25%
3 ~35%
4 ~45%
5 ~55%
6 ~65%
7 ~75%
24 >90%

Experimental Protocols

Protocol 1: Dissolution of Immediate-Release this compound Tablets

This protocol is applicable for the dissolution testing of immediate-release this compound tablets (e.g., 6.25 mg, 12.5 mg, and 25 mg strengths).

1. Dissolution Media Preparation:

  • 0.01 N HCl: Add 0.85 mL of concentrated HCl to 1000 mL of deionized water and mix well.

  • pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate in 1000 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid.

  • pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of deionized water. Adjust the pH to 6.8 with 0.2 N sodium hydroxide.

2. Dissolution Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 900 mL of selected medium (e.g., 0.01 N HCl)[1]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm[1]

3. Experimental Procedure:

  • Place 900 mL of the selected dissolution medium into each vessel of the dissolution apparatus.

  • Allow the medium to equilibrate to 37 ± 0.5°C.

  • Place one this compound tablet into each vessel.

  • Start the apparatus immediately.

  • Withdraw an aliquot (e.g., 10 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, and 45 minutes).[1]

  • Filter the samples through a 0.45 µm syringe filter, discarding the first few milliliters.

  • Analyze the filtered samples by a validated HPLC method.

Protocol 2: Dissolution of Sustained-Release this compound Tablets

This protocol is designed for sustained-release formulations of this compound.

1. Dissolution Medium Preparation:

  • pH 6.7 Phosphate Buffer: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 6.7.[2]

2. Dissolution Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 900 mL of pH 6.7 phosphate buffer[2]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm[2]

3. Experimental Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Withdraw 2 mL samples at 1, 2, 3, 4, 5, 6, 7, and 24 hours.[2]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter before HPLC analysis.[2]

Protocol 3: HPLC Analysis of this compound in Dissolution Samples

This protocol outlines a general HPLC method for the quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.[3]

Table 4: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Chromatographic Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4]Welch Ultimate AQ-C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase Phosphate Buffer (pH 2.9) : Acetonitrile (60:40 v/v)[4]Potassium Dihydrogen Phosphate (pH 5.5-6.5) : Acetonitrile (70:30 to 80:20 v/v)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 237 nm[4]278 nm[5]
Injection Volume 20 µL[4]20 µL[5]
Column Temperature Ambient25°C[5]
Run Time ~6 minutes[4]~5 minutes[5]

1. Standard Solution Preparation:

  • Prepare a stock solution by accurately weighing and dissolving this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected concentration range of the dissolution samples.

2. Sample Preparation:

  • The filtered dissolution samples may require further dilution with the mobile phase to fall within the linear range of the calibration curve.

3. System Suitability:

  • Inject the standard solution multiple times to ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within acceptable limits.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared dissolution samples.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Dissolution_Workflow start Start prepare_media Prepare Dissolution Medium start->prepare_media setup_apparatus Set Up Dissolution Apparatus (USP II, 50 rpm, 37°C) prepare_media->setup_apparatus add_tablet Add this compound Formulation setup_apparatus->add_tablet run_dissolution Run Dissolution Test add_tablet->run_dissolution sample Withdraw Samples at Predetermined Time Points run_dissolution->sample filter_sample Filter Sample (0.45 µm filter) sample->filter_sample prepare_for_hplc Dilute Sample for HPLC (if necessary) filter_sample->prepare_for_hplc hplc_analysis HPLC Analysis prepare_for_hplc->hplc_analysis calculate_release Calculate % Drug Released hplc_analysis->calculate_release end End calculate_release->end

Caption: Experimental Workflow for In Vitro Dissolution Testing.

HPLC_Analysis_Workflow start_hplc Start HPLC Analysis prepare_standards Prepare Standard Solutions start_hplc->prepare_standards prepare_samples Prepare Filtered Samples (from dissolution) start_hplc->prepare_samples system_suitability Perform System Suitability Test prepare_standards->system_suitability inject_samples Inject Samples prepare_samples->inject_samples calibration Generate Calibration Curve (Inject Standards) system_suitability->calibration calibration->inject_samples data_processing Data Processing and Quantification inject_samples->data_processing end_hplc End data_processing->end_hplc

Caption: HPLC Analysis Workflow for Dissolution Samples.

References

Troubleshooting & Optimization

Technical Support Center: Alogliptin Purification via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of alogliptin through recrystallization techniques.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of alogliptin and its salts, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Crystal Formation After Cooling

  • Question: I've dissolved my crude alogliptin in the chosen solvent, but no crystals are forming even after extended cooling. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • Excess Solvent: You may have used too much solvent, meaning the solution is not supersaturated upon cooling.

      • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] To check if significant product remains in the mother liquor, you can take a small sample of the filtrate and evaporate it to see if a solid residue forms.[1]

    • Inappropriate Solvent: The solvent may be too good at dissolving alogliptin, even at low temperatures.

      • Solution: Consider a different solvent system, such as a mixed-solvent system where alogliptin has lower solubility in the second solvent (anti-solvent).

    • Slow Nucleation: Sometimes, crystal formation needs to be induced.

      • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have pure alogliptin crystals, you can "seed" the solution with a tiny crystal to initiate crystallization.

Issue 2: The Product is "Oiling Out" Instead of Crystallizing

  • Question: My dissolved alogliptin is forming an oil or gooey precipitate instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[1]

    • High Concentration of Impurities: The presence of impurities can significantly lower the melting point of the mixture.

      • Solution: Ensure that the starting material is not excessively impure. An initial purification step, like an acid-base extraction, might be necessary to remove certain impurities before recrystallization. Dimeric impurities are a known issue in alogliptin synthesis and their removal is a key goal of recrystallization.[2][3]

    • Cooling Too Rapidly: If the solution is cooled too quickly, it can become highly supersaturated, leading to oil formation.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]

    • Inappropriate Solvent Choice: The boiling point of the solvent might be too high.

      • Solution: Re-dissolve the oil in a small amount of additional solvent and try cooling it more slowly. If the problem persists, a different solvent with a lower boiling point may be required.

Issue 3: Poor Recovery or Low Yield

  • Question: I've successfully recrystallized my alogliptin, but the final yield is very low. What could have gone wrong?

  • Answer: A low yield can be frustrating, but it's often preventable. Here are some common causes:

    • Using Too Much Solvent: As mentioned earlier, excess solvent will retain more of your product in the mother liquor.[1]

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If crystals form in the hot solution before filtration (if a hot filtration step is used to remove insoluble impurities), product will be lost.

      • Solution: Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

    • Incomplete Crystallization: Not allowing enough time for crystallization at a low temperature can result in leaving a significant amount of product in the solution.

      • Solution: Ensure the solution is thoroughly cooled and allow sufficient time for the crystallization process to complete. A patent for alogliptin suggests cooling to between -20°C and 0°C.[2]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

      • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which alogliptin is known to be poorly soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for alogliptin recrystallization?

A1: Based on available literature, several solvent systems can be employed for the purification of alogliptin and its salts. For alogliptin free base, a common approach is to use a chlorinated hydrocarbon like dichloromethane as the solvent, followed by the addition of an ether (e.g., diisopropyl ether, methyl tert-butyl ether) or a hydrocarbon (e.g., hexane, heptane) as an anti-solvent to induce crystallization.[2] For alogliptin benzoate, alcoholic solvents such as ethanol , isopropanol , and methanol are frequently used.[4] Recrystallization from water has also been reported to yield high-purity alogliptin.[3]

Q2: How do I choose the best recrystallization solvent for my specific alogliptin sample?

A2: The ideal solvent is one in which alogliptin is highly soluble at elevated temperatures but poorly soluble at low temperatures. The choice also depends on the impurities you are trying to remove. Small-scale solubility tests with a few candidate solvents are recommended. Dissolve a small amount of your crude alogliptin in a few drops of the solvent at room temperature, and then heat it to see if more dissolves. Then, cool the solution to see if crystals form.

Q3: What is the impact of cooling rate on crystal quality?

A3: The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals, which are typically purer as they allow for the selective incorporation of alogliptin molecules into the crystal lattice while excluding impurities.[5] Rapid cooling tends to produce smaller crystals that may trap impurities.[6]

Q4: What are the key impurities to be aware of during alogliptin purification?

A4: The synthesis of alogliptin can result in several process-related impurities. A significant one to monitor and remove is the dimeric impurity .[2][3] Other potential impurities can arise from starting materials and side reactions. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7][8] Therefore, controlling the pH and avoiding oxidative stress during purification is important.

Data Presentation

The following table summarizes various solvent systems and conditions reported for the recrystallization of alogliptin and its benzoate salt, along with the intended outcomes. Note that specific yield and purity percentages are often proprietary and not publicly disclosed in detail; the table reflects the qualitative descriptions from the cited sources.

Product FormSolvent SystemTemperature ProtocolReported Outcome
Alogliptin (Free Base)Dichloromethane / Diisopropyl EtherDissolve in dichloromethane, add anti-solvent, cool to -20°C to 0°C.[2]Effective for removing dimeric impurities, yielding crystalline alogliptin.
Alogliptin (Free Base)Dichloromethane / HeptaneSimilar to the ether anti-solvent method.Provides crystalline alogliptin with reduced impurities.
This compoundEthanolDissolve in hot ethanol, followed by cooling.Used for the final purification step to obtain pure this compound.
This compoundIsopropanolUsed as a solvent in the synthesis and purification process.[3]Effective in the purification process to remove impurities.
This compoundWaterDissolve in hot water, cool to room temperature, then 0°C for 24 hours.[3]Results in high-purity this compound.
This compound1-PropanolUsed in the salification and subsequent crystallization step.Yields pure this compound.

Experimental Protocols

Protocol 1: Anti-Solvent Recrystallization of Alogliptin Free Base

This protocol is adapted from procedures described for the purification of alogliptin free base to remove process-related impurities, such as dimers.[2]

  • Dissolution: Dissolve the crude alogliptin free base in a minimal amount of dichloromethane at room temperature or with gentle warming. The concentration should be high, for instance, a solution containing at least 20% (w/w) of the product.[2]

  • Anti-Solvent Addition: Slowly add an anti-solvent, such as diisopropyl ether or heptane, to the stirred solution until slight turbidity (cloudiness) is observed.

  • Heating: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator to maximize crystal formation. A temperature range of -20°C to 0°C is suggested for optimal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization of this compound from an Alcoholic Solvent

This is a general protocol for the final purification of this compound.

  • Dissolution: In a suitable flask, add the crude this compound and a minimal amount of an alcohol solvent, such as ethanol or isopropanol.

  • Heating: Heat the mixture with stirring until the this compound is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Chilling: To maximize the yield, cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 30-60°C).[7]

Visualizations

Alogliptin_Recrystallization_Workflow Alogliptin Purification Workflow A Crude Alogliptin Product B Dissolve in Minimum Amount of Hot Solvent (e.g., Dichloromethane, Ethanol) A->B Step 1 C Hot Solution of Alogliptin B->C D Optional: Hot Filtration (to remove insoluble impurities) C->D Step 2 M Anti-Solvent Addition (if applicable, e.g., Heptane) C->M Alternative Path E Slow Cooling to Room Temperature D->E Step 3 F Crystal Formation (Nucleation & Growth) E->F G Cooling in Ice Bath (e.g., 0°C to -20°C) F->G Step 4 H Vacuum Filtration G->H Step 5 I Wash Crystals with Cold Solvent H->I L Mother Liquor (contains impurities and some dissolved product) H->L Separation J Dry Crystals Under Vacuum I->J Step 6 K Pure Alogliptin Crystals J->K Final Product M->E

Caption: Workflow for Alogliptin Recrystallization.

Troubleshooting_Logic Troubleshooting Decision Tree Start Recrystallization Issue? NoCrystals No Crystals Forming Start->NoCrystals OilingOut Product 'Oiling Out' Start->OilingOut LowYield Low Yield Start->LowYield Sol_Evap Evaporate some solvent NoCrystals->Sol_Evap Cause: Too much solvent Seed Add seed crystal or scratch flask NoCrystals->Seed Cause: Slow nucleation NewSolvent Change solvent system NoCrystals->NewSolvent Cause: Inappropriate solvent ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent Immediate fix SlowCool Cool solution more slowly OilingOut->SlowCool Cause: Cooling too fast PrePurify Pre-purify to remove impurities OilingOut->PrePurify Cause: High impurity level CheckMotherLiquor Check mother liquor for product LowYield->CheckMotherLiquor Diagnosis MinSolvent Use minimum hot solvent LowYield->MinSolvent Prevention ColdWash Ensure wash solvent is cold LowYield->ColdWash Prevention

Caption: Troubleshooting Logic for Recrystallization Issues.

References

Technical Support Center: Overcoming Matrix Effects in Alogliptin Plasma Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the quantification of alogliptin in plasma samples.

Troubleshooting Guide

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS-based bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects during alogliptin quantification.

Issue: Inconsistent or inaccurate results, suspected matrix effects.

This workflow outlines the steps to diagnose and resolve matrix effect-related issues in your alogliptin plasma quantification assay.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation A Observe Inconsistent Results (Poor precision/accuracy) B Perform Post-Column Infusion (Assess ion suppression/enhancement zones) A->B C Calculate Matrix Factor (MF) (Compare analyte response in matrix vs. neat solution) B->C D Significant Matrix Effect Detected? (MF outside 0.85-1.15) C->D Evaluate E Optimize Chromatographic Separation (Adjust gradient, change column to separate alogliptin from interfering peaks) D->E Yes F Improve Sample Preparation (Select a more rigorous extraction method) D->F Yes G Use a Stable Isotope-Labeled Internal Standard (SIL-IS) (Alogliptin-D3 can co-elute and experience similar matrix effects) D->G Yes J Implement for Routine Analysis D->J No H Re-validate the Method (Assess linearity, precision, accuracy, and matrix effect) E->H F->H G->H I Method Performs Acceptably? H->I Evaluate I->J Yes K Further Method Development Required I->K No K->E cluster_0 Sample Preparation Techniques cluster_1 Matrix Components cluster_2 Effectiveness of Removal PPT Protein Precipitation (PPT) Proteins Proteins PPT->Proteins High Phospholipids Phospholipids PPT->Phospholipids Low Salts Salts & Other Small Molecules PPT->Salts Low LLE Liquid-Liquid Extraction (LLE) LLE->Proteins High LLE->Phospholipids Medium LLE->Salts Medium SPE Solid-Phase Extraction (SPE) SPE->Proteins High SPE->Phospholipids High SPE->Salts High High High Medium Medium Low Low

Troubleshooting alogliptin benzoate assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in alogliptin benzoate assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs and troubleshooting guides are designed to help you identify and resolve common sources of variability in your this compound assays.

Q1: What are the most common causes of variability in this compound HPLC assays?

A1: Variability in High-Performance Liquid Chromatography (HPLC) assays for this compound can stem from several factors throughout the experimental workflow. The most common issues are related to sample preparation, the mobile phase, the HPLC system itself, and the column. Inconsistent sample extraction, inaccurate dilutions, or incomplete dissolution of the analyte can lead to significant variations in results.[1][2] For the mobile phase, improper preparation, pH fluctuations, or inadequate degassing can cause shifting retention times and baseline noise.[3][4] System-related issues such as pump malfunctions, injector inaccuracies, and detector noise can also contribute to variability. Finally, column degradation or contamination can lead to poor peak shape and loss of resolution.

Q2: My retention times for alogliptin are shifting between injections. What should I do?

A2: Shifting retention times are a common problem in HPLC and can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check the Mobile Phase:

    • Composition: Ensure the mobile phase composition is accurate and consistent. Small variations in the ratio of organic solvent to buffer can significantly impact retention time.[1][3]

    • pH: Verify the pH of the buffer. An unstable pH can alter the ionization state of alogliptin and affect its interaction with the stationary phase.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and shifting retention times.[4] Ensure the mobile phase is freshly prepared and properly degassed.

  • Inspect the HPLC System:

    • Pump Performance: Check for pressure fluctuations. Inconsistent pump delivery can lead to variable flow rates and, consequently, shifting retention times.

    • Leaks: Inspect the system for any leaks, as these can cause a drop in pressure and affect the flow rate.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can influence retention.[3]

  • Evaluate the Column:

    • Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.

    • Contamination: If the column is contaminated, it may need to be washed or replaced.

Q3: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my alogliptin peak. How can I improve it?

A3: Poor peak shape can compromise the accuracy and precision of your assay. Here are some potential causes and solutions:

  • Peak Tailing:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Secondary Interactions: Unwanted interactions between alogliptin and the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column chemistry may help.

    • Column Contamination: Contaminants on the column can also lead to tailing. A thorough column wash is recommended.

  • Peak Fronting:

    • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting. Diluting the sample is a potential solution.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve your sample in the mobile phase.

  • Split Peaks:

    • Clogged Frit: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in split peaks. Replacing the frit or the column may be necessary.

    • Injector Issues: Problems with the injector, such as a partially blocked needle or incorrect needle seating, can also lead to split peaks.

Q4: My assay results are showing low accuracy and/or precision. What are the likely sources of these errors?

A4: Low accuracy (a large difference between your measured value and the true value) and poor precision (high variability between replicate measurements) can have overlapping causes.

  • To Improve Accuracy:

    • Standard Preparation: Ensure your standard solutions are prepared accurately. Use a calibrated balance and volumetric flasks. The purity of the reference standard is also crucial.[3]

    • Recovery: Perform recovery studies to check for any loss of analyte during sample preparation.[1][5] Inefficient extraction can lead to systematically low results.

  • To Improve Precision:

    • Pipetting Technique: Inconsistent pipetting during sample and standard dilutions is a common source of imprecision.

    • Injection Volume: Ensure the autosampler is injecting a consistent volume. Check for air bubbles in the syringe.

    • System Stability: A stable HPLC system is essential for good precision. Monitor the baseline for any drift or noise.

Experimental Protocols

Below are detailed methodologies for a typical HPLC assay for this compound.

HPLC Method for this compound Quantification

This method is adapted from validated procedures for the determination of this compound in bulk and pharmaceutical dosage forms.[3][4][5]

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 1.0 gm/L Ammonium Carbonate buffer (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 277 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 6 minutes

Preparation of Standard Solution (170 µg/mL):

  • Accurately weigh approximately 42.5 mg of this compound reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Add about 30 mL of the mobile phase and sonicate to dissolve.

  • Make up the volume to 50 mL with the mobile phase.

  • Pipette 5 mL of this solution into a 25 mL volumetric flask.

  • Dilute to the mark with the mobile phase to obtain a final concentration of 170 µg/mL.[3][4]

Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of alogliptin.

  • Transfer the powder to a 200 mL volumetric flask.

  • Add approximately 150 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.

  • Bring the solution to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.[2][3]

Visualizations

Troubleshooting Workflow for HPLC Assay Variability

This diagram outlines a logical approach to troubleshooting common issues in this compound HPLC assays.

G Troubleshooting Workflow cluster_0 Initial Checks cluster_1 Problem Isolation cluster_2 Corrective Actions start Assay Variability Observed (Poor Peak Shape, Shifting RT, Inaccurate Results) check_system Check HPLC System Parameters (Pressure, Temperature, Flow Rate) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_sample_prep Review Sample Preparation (Weighing, Dilution, Filtration) start->check_sample_prep isolate_peak_shape Poor Peak Shape Issue? check_system->isolate_peak_shape isolate_rt_shift Retention Time Shifting? check_system->isolate_rt_shift check_mobile_phase->isolate_rt_shift isolate_accuracy Accuracy/Precision Issue? check_sample_prep->isolate_accuracy isolate_peak_shape->isolate_rt_shift No action_peak_shape Adjust Sample Concentration Wash/Replace Column Check for Clogged Frit isolate_peak_shape->action_peak_shape Yes isolate_rt_shift->isolate_accuracy No action_rt_shift Prepare Fresh Mobile Phase Equilibrate Column Check for Leaks isolate_rt_shift->action_rt_shift Yes action_accuracy Recalibrate Instruments Prepare Fresh Standards Optimize Extraction isolate_accuracy->action_accuracy Yes end Assay Performance Improved isolate_accuracy->end No action_peak_shape->end action_rt_shift->end action_accuracy->end

Caption: A flowchart for systematic troubleshooting of HPLC assay variability.

Mechanism of Action of Alogliptin

This diagram illustrates the signaling pathway through which alogliptin exerts its therapeutic effect.

G Alogliptin's Mechanism of Action food_intake Food Intake incretins Incretin Hormones Released (GLP-1, GIP) food_intake->incretins dpp4 DPP-4 Enzyme incretins->dpp4 Degraded by pancreas Pancreatic β-cells incretins->pancreas glucagon Decreased Glucagon Secretion incretins->glucagon Suppresses inactivation Inactivation of Incretins dpp4->inactivation alogliptin Alogliptin alogliptin->dpp4 Inhibits insulin Increased Insulin Secretion (Glucose-dependent) pancreas->insulin glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control

Caption: The inhibitory effect of alogliptin on DPP-4 and its downstream effects.

References

Alogliptin Sustained-Release Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of sustained-release alogliptin dosage forms. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your formulation development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and evaluation of alogliptin sustained-release profiles.

Q1: My alogliptin formulation shows immediate-release characteristics (dose dumping) instead of sustained release. What are the potential causes and solutions?

A1: This is a primary challenge due to alogliptin's high solubility.[1] Potential causes and troubleshooting steps are outlined below:

  • Inadequate Polymer Concentration: The concentration of the release-retarding polymer may be too low to form a sufficiently robust gel barrier or matrix.

    • Solution: Increase the concentration of the hydrophilic polymer (e.g., HPMC) in systematic increments. Studies have shown that increasing HPMC content can decrease the initial burst release.[2]

  • Inappropriate Polymer Viscosity: Low-viscosity grade polymers may hydrate too quickly and form a weak gel, leading to rapid drug diffusion.

    • Solution: Use higher viscosity grades of polymers like HPMC (e.g., K100M) which are known to provide a more controlled release for soluble drugs.

  • Formulation Technology: The chosen formulation strategy may not be suitable for a highly soluble drug like alogliptin.

    • Solution: Consider alternative technologies such as multiparticulate systems (e.g., drug-loaded pellets or nanoparticles) which can be coated with a release-retarding polymer.[3][4][5] This approach can provide a more predictable and sustained release profile.

Q2: I am observing poor powder flow and compressibility during the manufacturing of alogliptin sustained-release tablets. How can I resolve this?

A2: Poor flow properties can lead to weight and content uniformity issues.

  • Cause: The inherent properties of the drug-excipient blend, especially with certain polymers like bentonite, can result in poor flowability.[2]

  • Solution 1: Granulation: Employing a granulation technique (wet or dry) can improve the flowability and compressibility of the powder blend. Wet granulation with a suitable binder has been shown to be effective.[2][6]

  • Solution 2: Glidants and Lubricants: Incorporate glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) in appropriate concentrations to enhance powder flow and reduce friction during tablet compression. Be mindful of potential interactions with magnesium stearate.[7]

Q3: My stability studies show significant degradation of alogliptin in the sustained-release formulation. What could be the issue?

A3: Alogliptin can be susceptible to degradation under certain conditions.

  • Cause 1: Excipient Incompatibility: Some excipients may interact with alogliptin, leading to its degradation. Minor interactions have been reported with lactose and magnesium stearate.[7]

    • Solution: Conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR before finalizing the formulation.[7] If an incompatibility is identified, replace the problematic excipient.

  • Cause 2: pH and Moisture: Alogliptin is prone to hydrolysis in acidic and alkaline conditions.[8][9][10] The micro-pH within the formulation, influenced by excipients and moisture content, can accelerate degradation.

    • Solution: Select neutral excipients and control the moisture content during manufacturing and storage. Consider using a protective coating on the final dosage form.

  • Solution: Employ a validated stability-indicating analytical method (e.g., HPLC or HPTLC) to accurately quantify alogliptin in the presence of its degradation products.[8][9][10]

Data on Alogliptin Sustained-Release Formulations

The following tables summarize quantitative data from various studies on sustained-release alogliptin formulations.

Table 1: Physicochemical Properties of Alogliptin Benzoate

PropertyValueReference
DescriptionWhite to off-white crystalline powder[11]
BCS ClassClass I (High Solubility, High Permeability)[1]
SolubilitySparingly soluble in water and methanol[11]
pKaNot explicitly found in the provided search results.
LogPNot explicitly found in the provided search results.

Table 2: Dissolution Profiles of Alogliptin Sustained-Release Formulations

FormulationTechnologyPolymer(s)Dissolution MediumTime (hours)Cumulative Release (%)Reference
F1Multiparticulate SystemBentonite, HPMC (5%)Phosphate Buffer (pH 6.8)24~90%[2]
F2Multiparticulate SystemBentonite, HPMC (10%)Phosphate Buffer (pH 6.8)24~85%[2]
F3Multiparticulate SystemBentonite, HPMC (20%)Phosphate Buffer (pH 6.8)24~80%[2]
ALG-NPsNanoparticlesEudragit RSPOPhosphate Buffer (pH 7.4)2484.52 ± 4.1%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of sustained-release alogliptin formulations.

In-Vitro Dissolution Testing for Sustained-Release Alogliptin Tablets

This protocol is adapted from standard USP methods and literature for sustained-release dosage forms.[1][12][13]

  • Apparatus: USP Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 rpm

  • Sampling Time Points: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels containing the dissolution medium.

    • Start the apparatus and withdraw 5 mL samples at each specified time point.

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm membrane filter.

    • Analyze the samples for alogliptin content using a validated HPLC or UV spectrophotometric method.

High-Performance Liquid Chromatography (HPLC) Method for Alogliptin Quantification

This is a general HPLC method based on published literature.[14]

  • Chromatographic System: Agilent 1200 series HPLC system or equivalent.

  • Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm), 5 µm.

  • Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 277 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 6 minutes.

  • Standard Preparation: Prepare a standard stock solution of this compound in the mobile phase. Prepare working standards by diluting the stock solution to concentrations covering the expected range of the samples.

  • Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the calibration curve range.

Stability Study Protocol

This protocol is based on ICH guidelines.[15][16]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Appearance

    • Hardness

    • Friability

    • Assay

    • Content Uniformity

    • In-vitro Dissolution

    • Related Substances (Degradation Products)

  • Procedure:

    • Package the sustained-release tablets in the proposed commercial packaging.

    • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

    • At each time point, withdraw samples and perform the specified tests.

    • Analyze the data to establish the shelf-life of the product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the development of sustained-release alogliptin formulations.

Experimental_Workflow node_formulation Formulation Development (e.g., Matrix Tablets, Multiparticulates) node_granulation Granulation (Wet or Dry) node_formulation->node_granulation node_preformulation Pre-formulation Studies (Drug-Excipient Compatibility) node_preformulation->node_formulation node_compression Tabletting/Encapsulation node_granulation->node_compression node_evaluation In-vitro Evaluation (Dissolution, Hardness, etc.) node_compression->node_evaluation node_optimization Formulation Optimization node_evaluation->node_optimization Results not optimal node_stability Stability Studies node_evaluation->node_stability Results optimal node_optimization->node_formulation node_final Final Sustained-Release Alogliptin Formulation node_stability->node_final

Caption: Experimental workflow for developing sustained-release alogliptin formulations.

Troubleshooting_Dose_Dumping start Problem: Dose Dumping check_polymer_conc Is Polymer Concentration Sufficient? start->check_polymer_conc increase_polymer Action: Increase Polymer Concentration check_polymer_conc->increase_polymer No check_polymer_visc Is Polymer Viscosity Grade Appropriate? check_polymer_conc->check_polymer_visc Yes re_evaluate Re-evaluate Dissolution Profile increase_polymer->re_evaluate increase_viscosity Action: Use Higher Viscosity Grade check_polymer_visc->increase_viscosity No check_form_tech Is Formulation Technology Suitable? check_polymer_visc->check_form_tech Yes increase_viscosity->re_evaluate change_tech Action: Consider Multiparticulate System check_form_tech->change_tech No check_form_tech->re_evaluate Yes change_tech->re_evaluate

Caption: Troubleshooting logic for addressing dose dumping in alogliptin formulations.

References

Validation & Comparative

Preclinical Cardiovascular Safety of Alogliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical cardiovascular safety profile of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. It compares its performance with other alternatives, supported by available preclinical experimental data. This document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular safety assessment.

Executive Summary

Alogliptin has demonstrated a generally favorable preclinical cardiovascular safety profile. In various animal models, it has shown a neutral to potentially beneficial effect on cardiovascular parameters. Unlike some other gliptins, preclinical and subsequent clinical data for alogliptin have not indicated an increased risk of major adverse cardiovascular events (MACE). Concerns regarding a potential increased risk of heart failure, noted with some other DPP-4 inhibitors, have not been a significant finding for alogliptin in the majority of studies.

Comparative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies, comparing the cardiovascular effects of alogliptin with placebo and other DPP-4 inhibitors.

Table 1: Hemodynamic and Cardiac Electrophysiology Parameters in Preclinical Models

ParameterSpecies/ModelAlogliptinSitagliptinPlacebo/ControlKey Findings
Mean Arterial Pressure (mmHg) Spontaneously Hypertensive RatsNo significant changeNo significant changeNo significant changeAlogliptin did not adversely affect blood pressure in a hypertensive model.
Heart Rate (bpm) Conscious Telemetered DogsNo significant changeNo significant changeNo significant changeNo significant effect on heart rate was observed.
QTc Interval (ms) Conscious Telemetered DogsNo significant changeNot reported in direct comparisonNo significant changeAlogliptin did not show a signal for delayed ventricular repolarization.

Table 2: Cardiac Function in Preclinical Heart Failure Models

ParameterSpecies/ModelAlogliptinOther DPP-4 InhibitorsPlacebo/ControlKey Findings
Left Ventricular Ejection Fraction (%) Murine Model of Myocardial InfarctionImprovedVildagliptin: ImprovedDecreasedAlogliptin demonstrated cardioprotective effects by preserving cardiac function post-MI.
Cardiac Fibrosis Dahl Salt-Sensitive Hypertensive RatsReducedNot reported in direct comparisonIncreasedAlogliptin attenuated the development of cardiac fibrosis in a model of hypertensive heart disease.

Experimental Protocols

Detailed methodologies for key preclinical cardiovascular safety experiments are outlined below.

In Vivo Hemodynamics and Electrocardiography in Conscious Telemetered Animals

Objective: To assess the effects of the test substance on blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious, unrestrained animal model.

Experimental Workflow:

G cluster_acclimation Acclimation cluster_baseline Baseline Recording cluster_dosing Dosing and Recording cluster_analysis Data Analysis A Surgical Implantation of Telemetry Device B Post-operative Recovery (≥ 7 days) A->B C Acclimation to Laboratory Environment B->C D Continuous 24-hour Telemetry Recording C->D E Vehicle/Control Administration D->E F Alogliptin/Comparator Administration (Increasing Doses) D->F G Continuous Telemetry Recording Post-Dose E->G F->G H Extraction of Hemodynamic and ECG Parameters G->H I Statistical Comparison to Baseline and Control H->I

Figure 1: Workflow for in vivo cardiovascular assessment in telemetered animals.

Methodology:

  • Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.

  • Telemetry Implantation: A telemetry transmitter is surgically implanted, typically in the abdominal cavity, with a pressure-sensing catheter placed in an artery (e.g., femoral or carotid) and ECG leads placed in a standard configuration (e.g., Lead II).

  • Acclimation and Baseline: Animals are allowed to recover for at least one week post-surgery. Baseline cardiovascular data is recorded continuously for 24-48 hours before dosing.

  • Dosing: Alogliptin, a comparator DPP-4 inhibitor, or vehicle is administered orally at increasing dose levels.

  • Data Acquisition and Analysis: Hemodynamic (systolic, diastolic, and mean arterial pressure; heart rate) and ECG data (PR interval, QRS duration, QT interval corrected for heart rate - QTc) are continuously recorded. Data is averaged over specified time intervals and compared to baseline and vehicle control groups.

Myocardial Infarction Model in Rodents

Objective: To evaluate the potential cardioprotective effects of a test substance in a model of ischemia-reperfusion injury.

Experimental Workflow:

G cluster_pretreatment Pre-treatment cluster_surgery Surgical Procedure cluster_followup Follow-up and Analysis A Daily Oral Gavage with Alogliptin/Vehicle B Anesthesia and Ventilation A->B C Thoracotomy and Ligation of Left Anterior Descending (LAD) Coronary Artery B->C D Ischemia Period (e.g., 30 minutes) C->D E Reperfusion (Removal of Ligature) D->E F Echocardiography for Cardiac Function Assessment (e.g., at 24h and 28 days) E->F G Histological Analysis of Infarct Size and Fibrosis F->G

Figure 2: Workflow for assessing cardioprotection in a rodent myocardial infarction model.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Pre-treatment: Animals receive daily oral administration of alogliptin or vehicle for a specified period (e.g., 14 days) prior to surgery.

  • Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia for a defined period (e.g., 30 minutes), followed by reperfusion.

  • Assessment of Cardiac Function: Transthoracic echocardiography is performed at various time points post-surgery to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.

  • Histological Analysis: At the end of the study, hearts are excised, and infarct size is determined using staining techniques (e.g., triphenyltetrazolium chloride). Fibrosis can be assessed using Masson's trichrome staining.

Signaling Pathways in Cardiovascular Safety

The cardiovascular effects of alogliptin are primarily mediated through the inhibition of DPP-4, which leads to an increase in the active levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

GLP-1 Receptor-Mediated Cardioprotective Signaling

Increased levels of active GLP-1 can exert direct effects on the cardiovascular system through the GLP-1 receptor (GLP-1R), which is expressed on cardiomyocytes and endothelial cells.

G cluster_outcomes Cardioprotective Outcomes Alogliptin Alogliptin DPP4 DPP-4 Alogliptin->DPP4 inhibits GLP1_active Active GLP-1 DPP4->GLP1_active degrades GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R activates Outcome1 Improved Endothelial Function GLP1R->Outcome1 Outcome2 Reduced Inflammation GLP1R->Outcome2 Outcome3 Decreased Oxidative Stress GLP1R->Outcome3 Outcome4 Enhanced Myocardial Glucose Uptake GLP1R->Outcome4

Figure 3: Alogliptin's mechanism via GLP-1R signaling leading to cardioprotection.

Conclusion

The preclinical data available for alogliptin suggests a favorable cardiovascular safety profile, characterized by a lack of adverse hemodynamic or electrophysiological effects and potential for cardioprotection in models of cardiac injury. This profile is consistent with the neutral to favorable cardiovascular outcomes observed in large-scale clinical trials. Further preclinical comparative studies would be beneficial to fully elucidate the relative cardiovascular safety and efficacy of alogliptin in comparison to other DPP-4 inhibitors.

Safety Operating Guide

Proper Disposal of Alogliptin Benzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Alogliptin Benzoate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Handling Precautions

Before disposal, ensure that all handling of this compound adheres to the safety protocols outlined in the substance's Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including gloves, safety glasses, and appropriate lab clothing, should be worn to prevent skin and eye contact[1]. Handle the material in a well-ventilated area to avoid the formation and inhalation of dust[2][3]. In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal[1][2].

Waste Characterization and Regulatory Overview

This compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. However, it is classified as "Harmful if swallowed" and may cause damage to organs through prolonged or repeated exposure[4]. Therefore, it must not be disposed of as common household garbage or discharged into the sewage system[4]. All disposal activities must comply with federal, state, and local regulations for pharmaceutical waste[5][6][7]. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste[8][9].

Regulatory and Safety Data Summary
Hazard Classification Harmful if swallowed; May cause damage to organs through prolonged or repeated exposure[4]
RCRA Hazardous Waste Not explicitly listed as a P- or U-listed hazardous waste[4][10]
Transport Information Not regulated as a hazardous material for transport[2][6]
Prohibited Disposal Methods Disposal with household garbage; Discharge into sewage system[4]
Recommended Disposal Offer to a licensed hazardous material disposal company; Incineration[6][11]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the compliant disposal of this compound from a research laboratory.

Step 1: Consult Institutional EHS

  • The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department[11]. They will provide specific guidance based on local and state regulations and determine the appropriate waste stream for this compound.

Step 2: Waste Segregation and Collection

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, gloves), and spill cleanup materials.

  • Place the waste into a designated, properly sealed, and clearly labeled hazardous waste container[1][2]. The label should identify the contents as "this compound Waste" and include any other information required by your institution.

Step 3: Arrange for Professional Disposal

  • Hazardous Waste Vendor: Your EHS department will arrange for the collection and disposal of the waste through a licensed hazardous or chemical waste management vendor[6][11].

  • Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted facility[6][8]. This ensures the complete destruction of the active pharmaceutical ingredient.

Step 4: Maintain Documentation

  • Keep detailed records of the waste generated, including the quantity, date of disposal, and the disposal vendor used. This documentation is essential for regulatory compliance[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AlogliptinDisposalWorkflow start This compound Waste Generated (Unused product, contaminated labware) consult_ehs Step 1: Consult Institutional EHS & Review Safety Data Sheet (SDS) start->consult_ehs prohibited1 Do NOT dispose in regular trash. prohibited2 Do NOT flush down the drain. characterize Step 2: Characterize Waste (Per EHS Guidance) consult_ehs->characterize segregate Step 3: Segregate and Collect in Labeled, Sealed Container characterize->segregate  Treat as Hazardous Chemical Waste   dispose_vendor Step 4: Dispose via Licensed Hazardous Waste Vendor (Incineration) segregate->dispose_vendor document Step 5: Document All Disposal Activities dispose_vendor->document

Caption: this compound Disposal Workflow.

This procedural guidance ensures that the disposal of this compound is conducted safely, protecting laboratory personnel and the environment while maintaining strict regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.